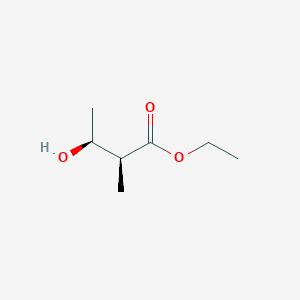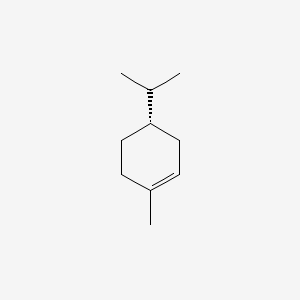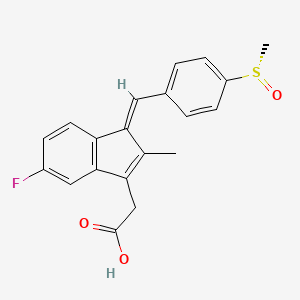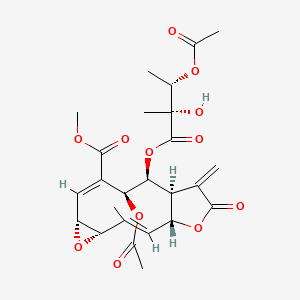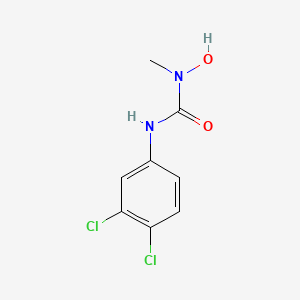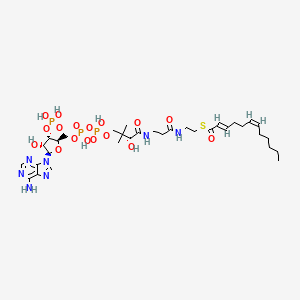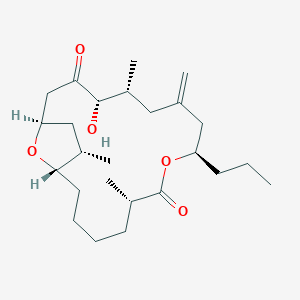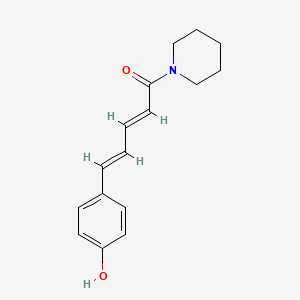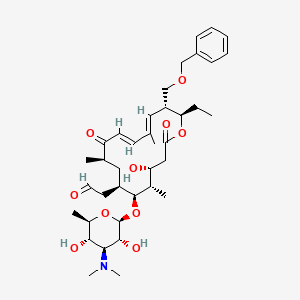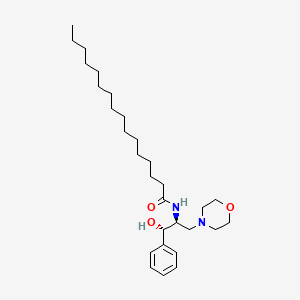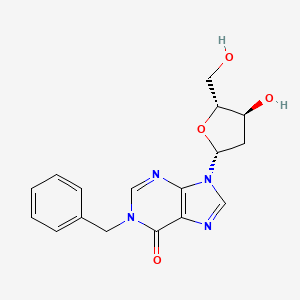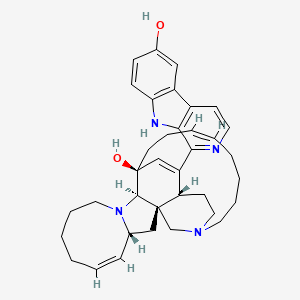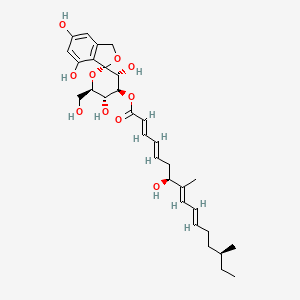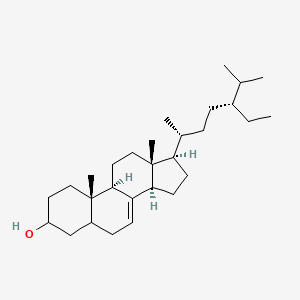
delta(7)-Stigmastenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
delta(7)-Stigmastenol is a natural product found in Trigonella foenum-graecum and Medicago monspeliaca with data available.
科学的研究の応用
1. Application in Olive Oil Quality and Refinement
A study by Drira et al. (2018) focused on the formation and quantification of Δ-7-stigmastenol during the chemical refining of pomace olive oil (POO). It was found that Δ-7-stigmastenol levels were significantly higher in refined olive oils, especially in neutralized olive oil (NOO) treated with soda (NaOH). This suggests a role for Δ-7-stigmastenol in assessing the quality and purity of olive oil during production.
2. Detection of Adulterated Olive Oils
Research by Biedermann et al. (1995) developed a method to analyze Δ-7-stigmastenol in edible oil, which can be used to detect adulterated olive oils. This method involves on-line LC-UV-GC-FID, showcasing the utility of Δ-7-stigmastenol in the food industry for ensuring product integrity.
3. Role in Sunflower Seed Oil
A study by Homberg and Schiller (1973) identified six Δ-7-sterols, including Δ-7-stigmastenol, from sunflower seed oil. This research contributes to the understanding of the sterol composition in sunflower seed oil, highlighting the diverse application of Δ-7-stigmastenol in different oil seed crops.
4. Influence of Extraction and Refining Processes
A study by Essid et al. (2014) investigated the effects of refining and processing systems on the sterol compositions of pomace-olive oils, particularly focusing on Δ-7-stigmastenol. This research is significant for understanding how different processing methods affect the composition of sterols in olive oil.
特性
製品名 |
delta(7)-Stigmastenol |
|---|---|
分子式 |
C29H50O |
分子量 |
414.7 g/mol |
IUPAC名 |
(9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-23,25-27,30H,7-10,12-18H2,1-6H3/t20-,21-,22?,23?,25-,26+,27+,28+,29-/m1/s1 |
InChIキー |
YSKVBPGQYRAUQO-MNMXQYNKSA-N |
異性体SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CCC(C4)O)C)C)C(C)C |
正規SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |
同義語 |
22,23-dihydrospinasterol delta(7)-stigmastenol schottenol stigmast-7-en-3-ol stigmast-7-enol stigmast-7-enol, (3beta,5alpha)-isomer stigmast-7-enol, (3beta,5alpha,24S)-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



